

4-Methylheptane: A Technical Deep Dive into its Role as a Gasoline Component

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Compound of Interest

Compound Name: 4-Methylheptane

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Introduction

4-Methylheptane, a branched-chain alkane with the chemical formula C_8H_{18} , is a naturally occurring hydrocarbon and a constituent of gasoline.[1][2] As an isomer of octane, its structural characteristics significantly influence its combustion properties, making it a subject of interest in fuel science and for researchers in organic chemistry. This technical guide provides a comprehensive overview of **4-methylheptane**, focusing on its quantitative data, experimental protocols for its analysis, and its chemical behavior relevant to its application in gasoline.

Chemical Structure and Properties

4-Methylheptane is a colorless liquid with a characteristic odor.[3] It is an acyclic saturated hydrocarbon, and its structure features a heptane backbone with a methyl group located at the fourth carbon atom.

Property	Value	Source
Molecular Formula	C8H18	PubChem[1]
Molecular Weight	114.23 g/mol	PubChem[1]
IUPAC Name	4-methylheptane	PubChem[1]
CAS Number	589-53-7	PubChem[1]
Density	0.705 g/mL at 25 °C	ChemicalBook[4]
Boiling Point	117-118 °C	ChemicalBook[4]
Melting Point	-121 °C	Wikidata[5]
Vapor Pressure	20.5 mmHg at 25 °C	PubChem[1]

Quantitative Data as a Gasoline Component

The performance of **4-methylheptane** as a gasoline component is determined by several key parameters, including its octane rating, vapor pressure, and heat of combustion.

Parameter	Value	Unit	Source
Research Octane Number (RON)	23	-	C.2 Fossil Fuels[6]
Motor Octane Number (MON)	23.8	-	EnggCyclopedia[7]
Standard Liquid Enthalpy of Combustion ($\Delta H^\circ_{\text{liquid}}$)	-5463.5 ± 0.9	kJ/mol	NIST WebBook[8]
Enthalpy of Vaporization ($\Delta_{\text{vap}}H^\circ$)	39.0 ± 0.4	kJ/mol	NIST WebBook[9]

Note on Octane Number: The Research Octane Number (RON) and Motor Octane Number (MON) are measures of a fuel's resistance to knocking or autoignition in a spark-ignition

engine. RON is determined under less severe conditions (lower engine speed and no intake air heating), while MON is determined under more severe conditions.[\[10\]](#)[\[11\]](#)[\[12\]](#)

Experimental Protocols

Analysis by Gas Chromatography-Mass Spectrometry (GC-MS)

GC-MS is a primary technique for the detailed hydrocarbon analysis of gasoline, allowing for the separation and identification of individual components like **4-methylheptane**.[\[9\]](#)[\[13\]](#)[\[14\]](#)

Methodology:

A common approach involves direct injection of a diluted gasoline sample into the GC-MS system.

Instrumentation:

- **Gas Chromatograph:** Equipped with a high-resolution capillary column. A non-polar column, such as one with a 5% phenyl-methylpolysiloxane stationary phase (e.g., DB-5 or HP-5ms), is often used for hydrocarbon analysis.[\[14\]](#)
- **Mass Spectrometer:** A quadrupole or time-of-flight mass spectrometer can be used for detection and identification.

Typical GC-MS Parameters for Gasoline Analysis:

Parameter	Value
Injection Volume	0.2 - 1.0 μ L
Inlet Temperature	250 - 280 $^{\circ}$ C
Injection Mode	Split (e.g., 50:1 ratio)
Carrier Gas	Helium or Hydrogen
Oven Temperature Program	Initial temperature of 40 $^{\circ}$ C, ramped to 240-300 $^{\circ}$ C. The specific ramp rate will depend on the desired separation.
MS Interface Temperature	240 $^{\circ}$ C
Ion Source Temperature	200 $^{\circ}$ C
Mass Range	m/z 35-500
Measurement Mode	Scan

Source: Adapted from Shimadzu Application Note and other sources.[\[13\]](#)[\[14\]](#)

Sample Preparation:

Gasoline samples are typically diluted with a solvent like pentane or hexane before injection to prevent column overloading.[\[14\]](#) An internal standard, such as decane, can be added for quantitative analysis.[\[14\]](#)

Data Analysis:

Identification of **4-methylheptane** is achieved by comparing its retention time and mass spectrum to that of a known standard or by matching the mass spectrum to a library database (e.g., NIST). The characteristic mass spectrum of **4-methylheptane** will show fragmentation patterns typical of branched alkanes.

Spectroscopic Analysis: ^1H and ^{13}C NMR

Nuclear Magnetic Resonance (NMR) spectroscopy is a powerful tool for the structural elucidation of organic molecules, including the components of gasoline.

¹H NMR Spectral Data for **4-Methylheptane**:

Chemical Shift (ppm)	Multiplicity	Assignment
~0.9	Triplet	-CH ₃ (terminal methyl groups)
~1.2-1.4	Multiplet	-CH ₂ - (methylene groups) and -CH- (methine proton)
~0.85	Doublet	-CH ₃ (methyl group at C4)

Note: Specific chemical shifts can vary slightly depending on the solvent and instrument.

¹³C NMR Spectral Data for **4-Methylheptane**:

Chemical Shift (ppm)	Assignment
~14.2	-CH ₃ (terminal)
~20.0	-CH ₃ (at C4)
~23.2	-CH ₂ -
~30.0	-CH ₂ -
~34.5	-CH-
~39.5	-CH ₂ -

Source: Predicted and experimental data from various sources.[\[8\]](#)[\[15\]](#)

Combustion Chemistry

The combustion of alkanes is a complex free-radical chain reaction that proceeds through thousands of elementary reactions.[\[8\]](#) The process for a branched alkane like **4-methylheptane** can be generalized into high-temperature and low-temperature pathways.

Low-Temperature Combustion Pathway

At lower temperatures (below ~900 K), the combustion of alkanes is characterized by a series of oxygen addition and isomerization reactions. This pathway is crucial for understanding autoignition phenomena, such as engine knock.



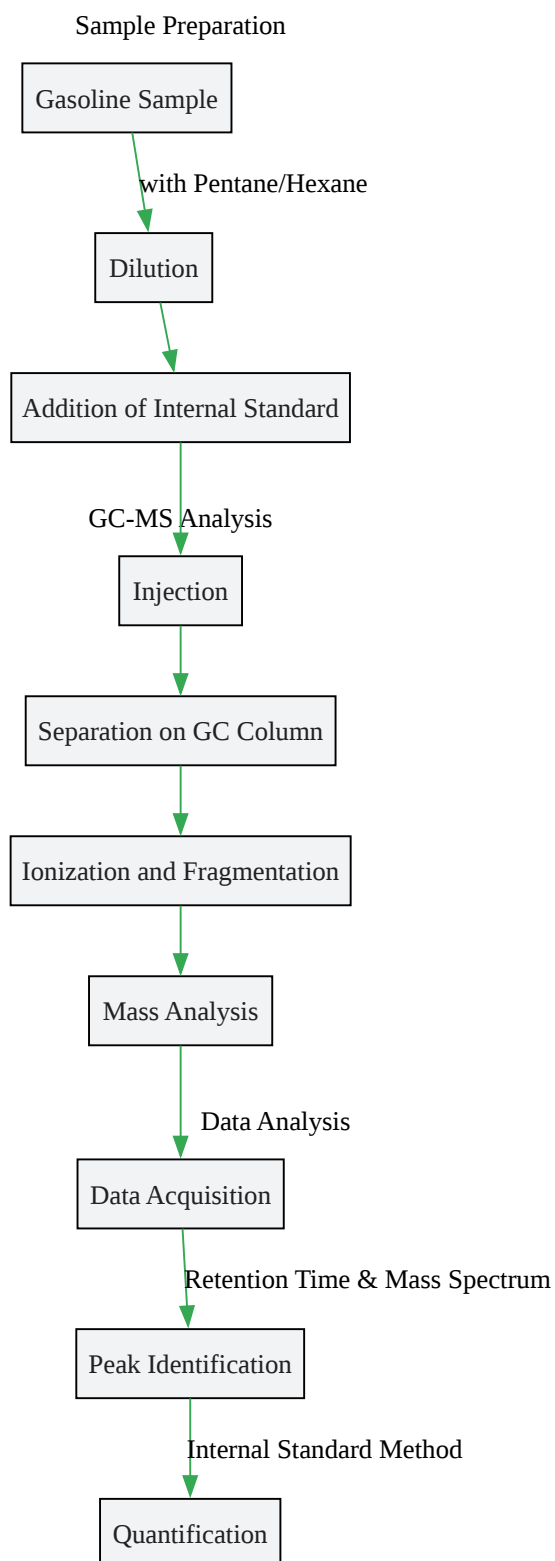
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Caption: Simplified low-temperature combustion pathway for an alkane.

Experimental and Logical Workflows

GC-MS Analysis Workflow

The logical workflow for analyzing **4-methylheptane** in a gasoline sample using GC-MS is outlined below.



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